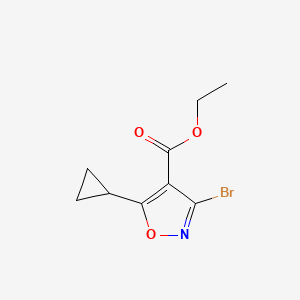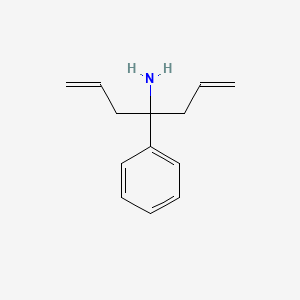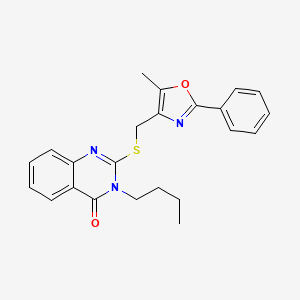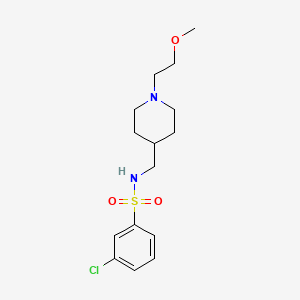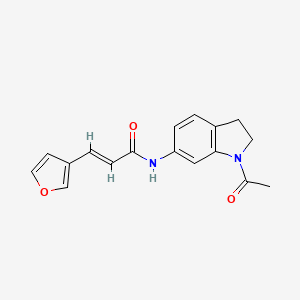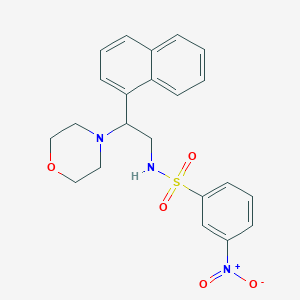
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Enzymatic Inhibition and Molecular Interaction
Isoquinolinesulfonamides, structurally related to N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These compounds exhibit selective inhibition toward certain protein kinases, highlighting their potential in enzymatic inhibition and molecular interaction studies (Hidaka et al., 1984).
Spectrophotometric Analysis
Compounds with nitrobenzenesulfonamide groups have been utilized in the spectrophotometric determination and analysis of various metals, indicating their relevance in analytical chemistry for detecting and quantifying metal ions in solutions. For instance, morpholine-4-carbodithioate, a compound with some structural similarities, has been used for the spectrophotometric determination of copper, cobalt, nickel, and tellurium after extraction into molten naphthalene (Gautam et al., 1981).
Photophysical Properties and Material Science
The study of photophysical properties of organotin compounds derived from Schiff bases, which share functional group characteristics with this compound, showcases the compound's potential application in the development of materials for organic light-emitting diodes (OLEDs). These compounds have been synthesized and characterized, with investigations into their luminescent properties, demonstrating their utility in material science and photophysical research (García-López et al., 2014).
Cancer Research and Imaging Agents
Fluorescent compounds structurally related to the NET substrate, MIBG, or NET inhibitors, have shown high affinity for the norepinephrine transporter (NET), expressed in neuroblastoma cells. These compounds are promising for imaging and potentially treating neuroblastoma, indicating the broader implications of similar compounds in cancer research and imaging (Hadrich et al., 1999).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-25(27)18-7-4-8-19(15-18)31(28,29)23-16-22(24-11-13-30-14-12-24)21-10-3-6-17-5-1-2-9-20(17)21/h1-10,15,22-23H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUZWOAUMSPUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




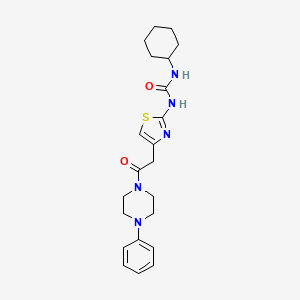

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)
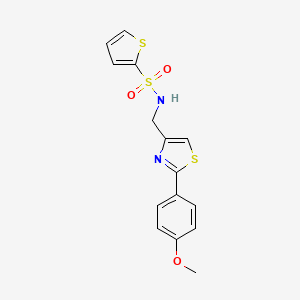

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
